molecular formula C16H24N4O4 B6710635 Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate

Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate

Cat. No.: B6710635
M. Wt: 336.39 g/mol
InChI Key: KZBKHOVWVMQKLL-UHFFFAOYSA-N
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Description

Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine and oxolane rings through a series of condensation and cyclization reactions. The final step often involves esterification to introduce the methyl acetate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where pyrazole derivatives are known to be effective.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate include other pyrazole derivatives, such as:

  • Methyl 2-[4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate
  • Ethyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-11-12(9-17-20(11)10-15(21)23-2)18-16(22)19-7-3-5-13(19)14-6-4-8-24-14/h9,13-14H,3-8,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBKHOVWVMQKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)OC)NC(=O)N2CCCC2C3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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